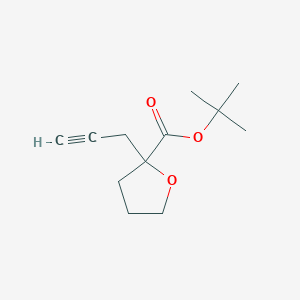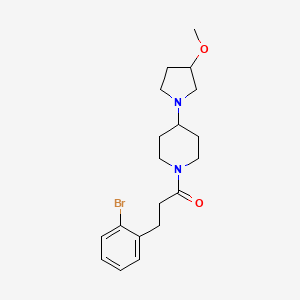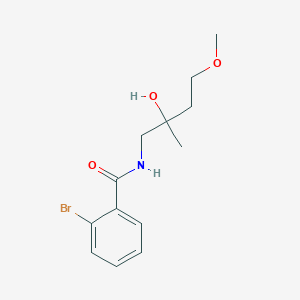amino}acetamide CAS No. 1089548-26-4](/img/structure/B2363877.png)
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide, also known as CCG-63802, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide is a selective inhibitor of the unfolded protein response (UPR) sensor IRE1α. The UPR is a cellular stress response pathway that is activated in response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a key component of the UPR pathway and is involved in the regulation of various cellular processes such as protein folding, ER stress signaling, and apoptosis. By inhibiting IRE1α, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide disrupts the UPR pathway and induces ER stress-mediated apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to induce ER stress-mediated apoptosis in cancer cells by inhibiting the IRE1α-XBP1 pathway. In addition, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by reducing ER stress and inflammation in adipose tissue. Furthermore, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease by inhibiting the IRE1α-XBP1 pathway and reducing ER stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide is a potent and selective inhibitor of IRE1α, making it a valuable tool for studying the UPR pathway and its role in various diseases. However, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has a relatively short half-life and requires frequent dosing to maintain therapeutic levels.
Orientations Futures
There are several future directions for the development and application of N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective inhibitors of IRE1α with improved pharmacokinetic properties. Furthermore, the therapeutic potential of N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide in other diseases such as inflammatory bowel disease, cystic fibrosis, and viral infections should be explored. Finally, the combination of N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide with other drugs or therapies should be investigated for improved efficacy and reduced toxicity.
Méthodes De Synthèse
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylbenzylamine with cycloheptanone, followed by the reaction of the resulting product with cyanogen bromide and N-methylacetamide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer research, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurological disorder research, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[(2,4-dimethylphenyl)methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-16-8-9-18(17(2)12-16)13-23(3)14-19(24)22-20(15-21)10-6-4-5-7-11-20/h8-9,12H,4-7,10-11,13-14H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOAQNLFPUZORB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)CC(=O)NC2(CCCCCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)
![5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2363804.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)

